
(E)-3-(4-dimethylaminophenyl)-2-methylacrylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to an acrylic acid methyl ester moiety. The presence of the dimethylamino group imparts significant electron-donating properties, making this compound an interesting subject for research in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester typically involves the condensation of 4-dimethylaminobenzaldehyde with methyl acrylate in the presence of a base such as piperidine. The reaction is carried out in an ethanol solution, and the product is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can significantly improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a fluorescent probe due to its electron-donating properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers and materials with specific electronic properties.
Wirkmechanismus
The mechanism by which (E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester exerts its effects is primarily through its electron-donating dimethylamino group. This group can interact with various molecular targets, influencing the electronic properties of the compound and facilitating its participation in different chemical reactions. The pathways involved often include nucleophilic addition and substitution reactions, where the dimethylamino group plays a crucial role in stabilizing reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-3-(4-Dimethylaminophenyl)acrylic acid: Similar structure but lacks the methyl ester group.
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid isopropyl ester: Similar structure but with an isopropyl ester group.
Uniqueness
(E)-3-(4-Dimethylaminophenyl)-2-methyl acrylic acid methyl ester is unique due to its specific combination of a dimethylamino group and a methyl ester group, which imparts distinct electronic properties and reactivity. This combination makes it particularly useful in applications requiring precise control over electronic effects and reactivity patterns .
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
methyl (E)-3-[4-(dimethylamino)phenyl]-2-methylprop-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-10(13(15)16-4)9-11-5-7-12(8-6-11)14(2)3/h5-9H,1-4H3/b10-9+ |
InChI-Schlüssel |
XHWZYDHVSCSHKG-MDZDMXLPSA-N |
Isomerische SMILES |
C/C(=C\C1=CC=C(C=C1)N(C)C)/C(=O)OC |
Kanonische SMILES |
CC(=CC1=CC=C(C=C1)N(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene](/img/structure/B14133827.png)
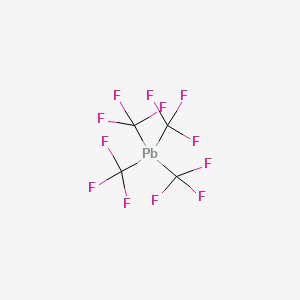
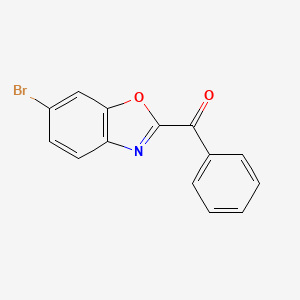

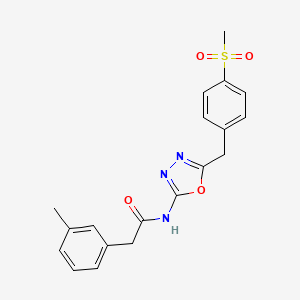

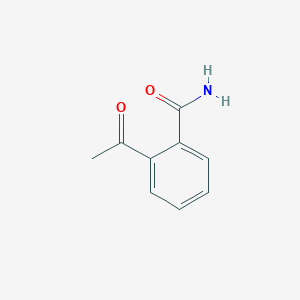
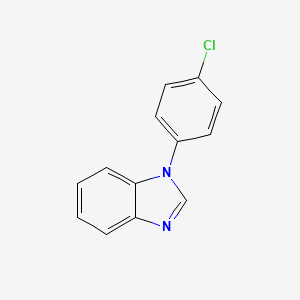
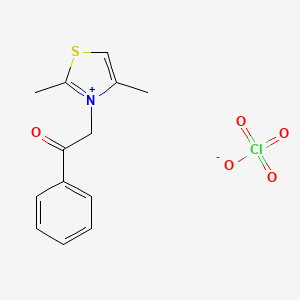
![4,4'-[(4-Methoxyphenyl)azanediyl]dibenzaldehyde](/img/structure/B14133887.png)
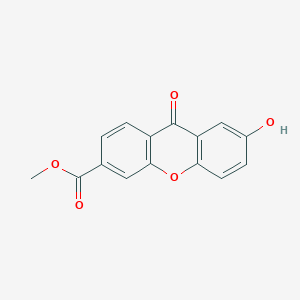
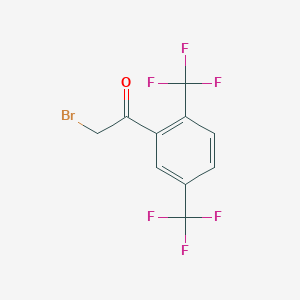
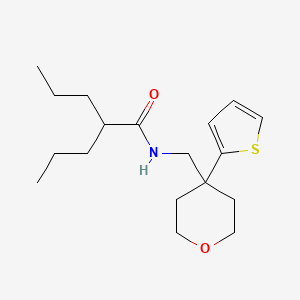
![6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14133921.png)
